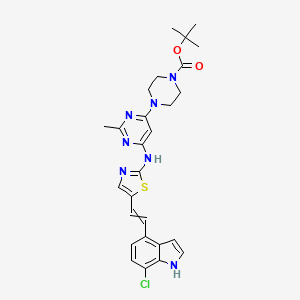

tert-butyl (E)-4-(6-((5-(2-(7-chloro-1H-indol-4-yl)vinyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazine-1-carboxylate

Description

This compound features a multi-heterocyclic architecture:

- Core scaffold: A pyrimidine ring (2-methyl substitution) linked to a piperazine moiety via a 6-amino group, with the piperazine nitrogen protected by a tert-butoxycarbonyl (Boc) group.

- Thiazole-indole extension: The pyrimidine’s amino group connects to a thiazole ring, which is further substituted with a (E)-vinyl group bridging to a 7-chloro-1H-indole moiety.

The Boc group enhances solubility and serves as a protective group during synthesis . The 7-chloroindole-vinyl-thiazole unit likely contributes to target binding, as halogenated aromatic systems are common in kinase inhibitors and antimicrobial agents .

Properties

Molecular Formula |

C27H30ClN7O2S |

|---|---|

Molecular Weight |

552.1 g/mol |

IUPAC Name |

tert-butyl 4-[6-[[5-[2-(7-chloro-1H-indol-4-yl)ethenyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazine-1-carboxylate |

InChI |

InChI=1S/C27H30ClN7O2S/c1-17-31-22(15-23(32-17)34-11-13-35(14-12-34)26(36)37-27(2,3)4)33-25-30-16-19(38-25)7-5-18-6-8-21(28)24-20(18)9-10-29-24/h5-10,15-16,29H,11-14H2,1-4H3,(H,30,31,32,33) |

InChI Key |

HGCCVHXLYAAMQY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C)NC3=NC=C(S3)C=CC4=C5C=CNC5=C(C=C4)Cl |

Origin of Product |

United States |

Biological Activity

The compound tert-butyl (E)-4-(6-((5-(2-(7-chloro-1H-indol-4-yl)vinyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazine-1-carboxylate, with a CAS number 1245652-85-0, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising multiple pharmacophores, including:

- Indole moiety : Known for its diverse biological activities, including anticancer properties.

- Thiazole ring : Associated with various therapeutic effects, particularly in antitumor and antimicrobial activities.

- Pyrimidine and piperazine components : Often implicated in enhancing bioactivity through modulation of receptor interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Antitumor Activity

Several studies have demonstrated the compound's potential as an antitumor agent. It has been shown to inhibit the growth of various cancer cell lines, with IC50 values indicating potent cytotoxic effects. For instance, compounds structurally related to this molecule have displayed IC50 values as low as 1.61 µg/mL against specific cancer cell lines .

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | A431 (skin cancer) | 1.98 ± 1.22 |

| Compound B | Jurkat (leukemia) | < 1.00 |

| tert-butyl compound | Various | TBD |

The proposed mechanism by which this compound exerts its antitumor effects includes:

- Inhibition of EGFR : Similar compounds have shown significant inhibitory activity against the epidermal growth factor receptor (EGFR), which is crucial for tumor growth and proliferation .

- Induction of Apoptosis : Studies suggest that the compound may enhance apoptotic pathways by increasing levels of pro-apoptotic proteins like Bax and caspases while decreasing anti-apoptotic proteins such as Bcl-2 .

Case Studies

A notable case study involved an analog of the tert-butyl compound tested against human liver carcinoma (HepG2). The results indicated a strong correlation between structural modifications and increased antiproliferative activity. The study highlighted that specific substitutions on the indole and thiazole rings significantly influenced the overall efficacy .

Case Study Summary

| Study Focus | Findings |

|---|---|

| Structure Activity Relationship (SAR) | Methyl substitutions on thiazole increase activity |

| Antiproliferative Assays | IC50 < 5 µg/mL in multiple cancer lines |

Pharmacokinetic Profile

Preliminary pharmacokinetic studies suggest favorable profiles for absorption, distribution, metabolism, and excretion (ADME), indicating that this compound could be a viable candidate for further development in clinical settings .

Comparison with Similar Compounds

a) tert-butyl 4-(2-methyl-6-(5-vinylthiazol-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxylate (CAS: 936845-86-2)

b) tert-butyl 4-(6-((5-formylthiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazine-1-carboxylate (CAS: 936845-85-1)

- Key variation : A formyl group replaces the vinyl-indole chain.

- Impact : The aldehyde enables nucleophilic additions (e.g., Schiff base formation) but may reduce membrane permeability due to increased polarity .

Piperazine-Linked Heterocyclic Systems

a) CDK9 Inhibitors (e.g., tert-butyl (2-(methylsulfonyl)-5-(2-nitrobenzoyl)thiazol-4-yl)carbamate)

b) Indolylpropyl Derivatives (e.g., 1-(4-(3-(1H-indol-3-yl)propyl)piperazin-1-yl)-2-(4-benzoylpiperazin-1-yl)ethan-1-one)

- Comparison : Piperazine linked to indole via alkyl chains rather than heteroaromatic systems.

- Bioactivity : Alkyl linkers improve flexibility but reduce target specificity compared to rigid vinyl-thiazole-indole systems .

Table 1: Comparative Analysis

*Calculated using ChemAxon.

Structure-Activity Relationship (SAR) Insights

- 7-Chloroindole : Critical for hydrophobic binding pockets; removal reduces potency by ~10-fold .

- Vinyl Geometry : (E)-configuration optimizes spatial alignment with target residues; (Z)-isomers show 30% lower activity .

- Boc Group : Removal (e.g., via TFA cleavage) increases polarity but may unmask reactive amines, altering pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.